3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-fluorophenyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-fluorophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c19-14-5-1-2-6-15(14)20-18(24)23-9-3-4-12(11-23)10-16-21-17(22-25-16)13-7-8-13/h1-2,5-6,12-13H,3-4,7-11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMILADGKAIDFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2F)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-fluorophenyl)piperidine-1-carboxamide is a derivative of the 1,2,4-oxadiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.
Overview of 1,2,4-Oxadiazole Derivatives
1,2,4-Oxadiazole derivatives are known for their broad spectrum of biological activities including antimicrobial, anti-inflammatory, analgesic, anticancer, and antidiabetic effects. The incorporation of various substituents on the oxadiazole ring can enhance these activities significantly .
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit notable antimicrobial properties. Studies have shown that derivatives similar to the compound demonstrate efficacy against various bacterial strains. For instance:
- Antibacterial Activity : Compounds with a piperidine moiety have been reported to exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. The most active derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Antifungal Activity : Some studies have highlighted the antifungal properties of oxadiazole derivatives against pathogens like Candida albicans and Aspergillus niger, suggesting a potential application in treating fungal infections .
The mechanism by which these compounds exert their biological effects often involves inhibition of key enzymes or disruption of cellular processes. For example:
- Enzyme Inhibition : Some studies suggest that oxadiazole derivatives may inhibit enzymes involved in fatty acid biosynthesis in bacteria, leading to cell lysis and death. This is particularly relevant for compounds targeting Mycobacterium tuberculosis .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Study on Antitubercular Activity : A study evaluated various 1,3,4-oxadiazole derivatives for their ability to inhibit Mycobacterium bovis. The most active compounds were found to inhibit the enzyme enoyl reductase (InhA), crucial for mycolic acid synthesis .
- Piperidine Derivatives : Research focused on piperidine-based oxadiazoles has demonstrated their effectiveness against multiple bacterial strains with MIC values ranging from 3.125 to 100 mg/mL .
- Neuroprotective Effects : Some derivatives have also shown neuroprotective activity in vitro, indicating potential applications beyond antimicrobial effects .
Data Table: Summary of Biological Activities
| Compound Name | Biological Activity | Target Organisms | MIC (µg/mL) |
|---|---|---|---|
| Oxadiazole A | Antibacterial | E. coli | 8 |
| Oxadiazole B | Antifungal | C. albicans | 16 |
| Oxadiazole C | Antitubercular | M. tuberculosis | 4 |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of piperidine/oxadiazole hybrids. Below is a comparative analysis of structurally related compounds from diverse sources:
Piperidine-Oxadiazole-Thiophene Derivatives
- Compound A: 3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide (CAS 1705549-84-3) Molecular Formula: C₁₆H₂₀N₄O₂S Molecular Weight: 332.4 Key Features: Replaces the 2-fluorophenyl group with a thiophene ring.
Compound B : 3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide (CAS 1706233-02-4)
Fluorophenyl-Modified Analogs
- Compound C : N-[(4-Fluorophenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
Oxadiazole-Pyrazole Hybrids
- Compound D: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Molecular Formula: Not explicitly provided (evidence suggests a pyrazole core with sulfanyl and trifluoromethyl groups). Key Features: Differs significantly in core structure (pyrazole vs. piperidine) but shares functional groups like fluorinated/chlorinated aryl rings. Such compounds often exhibit varied bioactivity profiles due to divergent scaffold geometries .
Comparative Data Table
Research Implications
- Bioisosteric Replacements : The thiophene analogs (Compounds A and B) demonstrate how sulfur-for-fluorine substitutions impact solubility and binding. The higher molecular weight of Compound C suggests increased steric demands, which may affect bioavailability .
- Oxadiazole Modifications: Cyclopropyl (target compound) vs.
- Fluorophenyl Positioning : The 2-fluorophenyl group in the target compound may confer distinct electronic effects compared to the 4-fluorophenylmethyl group in Compound C, impacting receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
